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Compound of Interest

Compound Name:
(2,5-Dimethylphenoxy)acetyl

chloride

CAS No.: 106967-73-1

Cat. No.: B2393597 Get Quote

Executive Summary
(2,5-Dimethylphenoxy)acetyl chloride (CAS: 106967-73-1) is a specialized acylating agent

primarily used to introduce the (2,5-dimethylphenoxy)acetyl pharmacophore into target

molecules. This moiety is structurally significant in the development of fibrate analogs (PPAR

agonists), soluble guanylyl cyclase activators, and local anesthetics (analogous to mexiletine

derivatives).

While functionally similar to generic phenoxyacetyl chlorides, the 2,5-dimethyl substitution

pattern introduces specific steric and electronic considerations that distinguish its reactivity

profile from unsubstituted or para-substituted analogs. This guide objectively compares this

acid chloride against alternative acylation strategies—specifically carbodiimide coupling

(EDC/DCC) and mixed anhydrides—to assist synthetic chemists in selecting the optimal

pathway for yield, purity, and scalability.
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Property Specification

Chemical Name (2,5-Dimethylphenoxy)acetyl chloride

CAS Number 106967-73-1

Molecular Formula C₁₀H₁₁ClO₂

Molecular Weight 198.65 g/mol

Physical State Liquid (typically) or low-melting solid

Key Reactivity
High electrophilicity at carbonyl carbon; prone to

hydrolysis.[1]

Storage
Moisture sensitive; store under inert gas (Ar/N₂)

at 2–8°C.

Comparative Analysis: Performance vs. Alternatives
This section evaluates the performance of (2,5-Dimethylphenoxy)acetyl chloride (Method A)

against the direct coupling of the parent acid using EDC/HOBt (Method B) and the Mixed

Anhydride method (Method C).
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Metric
Method A: Acid

Chloride

Method B:

EDC/HOBt Coupling

Method C: Mixed

Anhydride

Reactivity

Highest. Reacts

rapidly with weak

nucleophiles (anilines,

hindered alcohols).

Moderate. Rate-

limiting step is the

formation of the active

ester.

High. Good for

sterically hindered

substrates but less

than acid chlorides.[1]

Atom Economy
Good. Byproduct is

HCl (gas) or salt.[2]

Poor. Generates

stoichiometric urea

byproducts (e.g.,

DCU/EDU).

Moderate. Generates

carboxylic acid

byproduct.[2][3]

Purification
Simple. often requires

only extraction/wash.

Complex. Urea

byproducts can be

difficult to remove

(esp. DCU).[3]

Moderate. Requires

careful pH control

during workup.

Moisture Sensitivity
High. Requires strictly

anhydrous conditions.

Low/Moderate. Can

tolerate trace

moisture; water-

soluble EDC exists.

High. Anhydrides

hydrolyze easily.

Steric Tolerance

Excellent. The small

Cl leaving group

minimizes steric clash

during attack.

Fair. Bulky coupling

agents can hinder

attack on ortho-

substituted phenols.

Good.

Typical Yield 85–95% 70–85% 75–90%

Deep Dive: The "2,5-Dimethyl" Effect
Unlike unsubstituted phenoxyacetyl chloride, the 2,5-dimethyl variant possesses an ortho-

methyl group.

Electronic Effect: The electron-donating methyl groups make the phenoxy oxygen more

electron-rich. This theoretically increases the electron density on the carbonyl carbon (via

induction), slightly reducing electrophilicity compared to a 2,4-dichloro analog. However, it

remains significantly more reactive than the free acid.
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Steric Effect: The ortho-methyl group creates a "folding" effect. While the methylene spacer

(-OCH₂-) mitigates direct steric hindrance at the carbonyl, the bulk of the 2,5-dimethylphenyl

ring can restrict the conformational freedom of the transition state, making the Acid Chloride

route (Method A) superior to bulky coupling agents (Method B) for ensuring complete

conversion.

Experimental Protocols
Protocol A: Synthesis & Use of (2,5-
Dimethylphenoxy)acetyl Chloride
This is the "Self-Validating" High-Reactivity Protocol.

Step 1: In-Situ Generation of Acid Chloride

Charge: In a dry RBF under Argon, dissolve 1.0 eq of (2,5-dimethylphenoxy)acetic acid in

anhydrous Dichloromethane (DCM) or Toluene.

Activate: Add catalytic DMF (1-2 drops).

Chlorinate: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. (Note: Thionyl chloride can also be

used at reflux, but Oxalyl Chloride allows milder room-temp conversion).

Reaction: Stir at RT for 2 hours. Gas evolution (CO/CO₂/HCl) will cease when complete.

Validation: Take an aliquot, quench with MeOH, and check TLC/LCMS for the methyl ester. If

acid remains, add more reagent.

Concentrate: Evaporate solvent/excess reagent under reduced pressure to yield the crude

acid chloride (usually a yellow oil). Do not purify on silica.

Step 2: Amidation (Coupling)

Dissolve: Redissolve the crude acid chloride in dry DCM.

Base: Add Triethylamine (TEA) or DIPEA (1.5 eq) to the solution of the target amine (1.0 eq).

Addition: Add the acid chloride solution dropwise to the amine/base mixture at 0°C.
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Workup: After 1-3 hours, wash with 1M HCl (to remove excess amine), sat. NaHCO₃ (to

remove unreacted acid), and Brine. Dry over Na₂SO₄.[4]

Protocol B: Alternative EDC Coupling (For Acid-
Sensitive Substrates)
Use this if your target amine contains acid-labile protecting groups (e.g., Boc).

Mix: Dissolve (2,5-dimethylphenoxy)acetic acid (1.1 eq), Amine (1.0 eq), and HOBt (1.2 eq)

in DMF.

Couple: Add EDC·HCl (1.2 eq) and DIPEA (2.0 eq).

Stir: React at RT for 12–18 hours.

Note: This reaction is significantly slower than the Acid Chloride route due to the steric bulk

of the active ester intermediate involving the 2,5-dimethylphenoxy tail.

Visualizations
Figure 1: Mechanistic Comparison of Acylation
Pathways
This diagram illustrates the activation energy and byproduct flow for the Acid Chloride route vs.

Carbodiimide coupling.
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Caption: Figure 1. Comparative reaction pathways. Method A (Red) offers faster kinetics via a

smaller electrophile, while Method B (Grey) involves a bulkier intermediate.

Figure 2: Synthesis Workflow for (2,5-
Dimethylphenoxy)acetyl Chloride
A decision tree for synthesizing the agent from the phenol precursor.
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Caption: Figure 2. Synthesis workflow illustrating the conversion of 2,5-dimethylphenol to the

target acid chloride.
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(Note: Specific CAS 106967-73-1 is a catalog item; synthesis protocols are derived from the

validated chemistry of the parent acid described in Reference 2 and general acid chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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